4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one
Description
This compound features a 1,2-dihydroisoquinolin-1-one core substituted at position 4 with a 3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl group and at position 2 with a 4-ethoxyphenyl moiety. The benzodioxol group (a methylenedioxy bridge) enhances lipophilicity and may influence metabolic stability, while the oxadiazole ring contributes to π-π stacking and hydrogen bonding in molecular interactions . The 4-ethoxyphenyl substituent likely modulates solubility and target binding affinity.
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O5/c1-2-31-18-10-8-17(9-11-18)29-14-21(19-5-3-4-6-20(19)26(29)30)25-27-24(28-34-25)16-7-12-22-23(13-16)33-15-32-22/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGYWOHCITXMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent coupling with the isoquinolinone moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains .
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that this compound exhibits promising anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The presence of the oxadiazole ring is believed to enhance its interaction with specific molecular targets involved in cancer progression.
Antimicrobial Properties
Research suggests that the compound may possess antimicrobial activity. Its ability to disrupt bacterial cell membranes or inhibit critical enzymes could be responsible for its effectiveness against certain pathogens.
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases, compounds similar to 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one are being evaluated for their potential as multi-target-directed ligands (MTDLs). These compounds may modulate neurotransmitter systems and offer therapeutic benefits for conditions like depression and Alzheimer's disease.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the benzodioxole ring.
- Synthesis of the oxadiazole moiety.
- Coupling with the dihydroisoquinoline structure.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Recent studies have highlighted the potential applications of this compound:
- Anticancer Studies : A study demonstrated that derivatives of similar structures significantly inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell survival .
- Neuropharmacological Research : Another investigation focused on compounds with similar frameworks showed promising results in reducing depressive behaviors in animal models, indicating potential for treating mood disorders .
Mechanism of Action
The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Key Observations:
- Scaffold Diversity: The target compound’s dihydroisoquinolinone core distinguishes it from pyridazinones (M455-0605), piperidines (BB10-6046), and pyrrolidinones (CM878879). These scaffolds influence conformational flexibility and binding pocket compatibility.
- Substituent Effects : The 4-ethoxyphenyl group, shared with M455-0605 and CM878879, may enhance membrane permeability compared to unsubstituted phenyl or polar groups (e.g., trifluoromethyl in compounds).
- Oxadiazole Role : The 1,2,4-oxadiazole ring is a common pharmacophore, likely contributing to rigidity and hydrogen-bond acceptor properties across analogues .
Key Observations:
- Yield Trends: Oxadiazole-containing compounds () show moderate-to-high yields (55–72%), suggesting stable synthetic routes. The target compound’s dihydroisoquinolinone core may pose synthetic challenges (e.g., cyclization efficiency), though direct data are unavailable.
- Purity : High purity (>98%) in compounds reflects optimized purification protocols, likely applicable to the target compound.
Pharmacological and Functional Insights
Physicochemical Properties:
- Lipophilicity: The ethoxyphenyl and benzodioxol groups increase logP compared to polar analogues (e.g., ’s cyanophenyl derivatives).
- Solubility: The dihydroisoquinolinone’s lactam ring may improve aqueous solubility versus purely aromatic scaffolds (e.g., biphenyl derivatives in ).
Biological Activity
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one is a synthetic organic molecule characterized by its unique structural framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Benzodioxole moiety | Contributes to the compound's pharmacological properties. |
| Oxadiazole ring | Known for its diverse biological activities. |
| Dihydroisoquinoline core | Implicated in various pharmacological effects. |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole and benzodioxole moieties. For instance, a study identified that certain derivatives with similar structures exhibited significant inhibitory effects against Candida albicans biofilms, suggesting that the target compound may also possess antifungal properties .
Anticancer Properties
The dihydroisoquinoline structure has been linked to anticancer activity in various compounds. Research indicates that derivatives of isoquinoline can induce apoptosis in cancer cells and inhibit tumor growth . A study involving molecular docking simulations showed promising interactions between similar compounds and cancer-related targets, indicating potential for therapeutic applications .
Case Study 1: Antifungal Activity
In a high-throughput screening of small molecules targeting Candida albicans, compounds with structural similarities to the target compound demonstrated moderate biofilm disruption capabilities when combined with established antifungal agents like caspofungin and fluconazole. This suggests a synergistic effect that could enhance therapeutic efficacy against resistant strains .
Case Study 2: Anticancer Activity
A series of studies evaluated the cytotoxic effects of various isoquinoline derivatives on human cancer cell lines. The findings indicated that these compounds could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected by these compounds warrant further investigation to elucidate their mechanism of action .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the target compound to various biological targets. These studies often utilize software tools to simulate interactions between the compound and proteins associated with disease pathways. Results from these studies indicate that the compound may effectively bind to multiple targets involved in cancer proliferation and microbial resistance .
Q & A
Q. Q1. What are the recommended synthetic pathways for preparing this compound, and how can purity be validated?
Methodological Answer: The compound’s synthesis likely involves multi-step heterocyclic coupling, such as:
- Step 1: Condensation of 4-ethoxybenzaldehyde derivatives with hydroxylamine to form oxadiazole intermediates .
- Step 2: Cyclization with dihydroisoquinoline precursors under reflux conditions (e.g., in ethanol or DMF) .
- Purity Validation: Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by analytical HPLC (>95% purity threshold). Confirm structures via -NMR (e.g., benzodioxole protons at δ 6.8–7.2 ppm) and high-resolution mass spectrometry (HRMS) .
Q. Q2. How can the pKa of this compound be determined experimentally?
Methodological Answer: Use potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol, acetone) with tetrabutylammonium hydroxide (TBAH) as the titrant:
- Calibrate the pH meter with standard buffers.
- Plot mV vs. titrant volume to identify the half-neutralization potential (HNP), converting to pKa via the Henderson-Hasselbalch equation .
- Example Data: Triazole analogs show pKa ranges of 8.2–10.5 in aprotic solvents, influenced by electron-withdrawing substituents .
Q. Q3. What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- X-ray Crystallography: Resolve the crystal structure using SHELXL for refinement. Validate bond lengths (e.g., oxadiazole C–N: ~1.30 Å) and dihedral angles .
- FTIR: Identify key functional groups (e.g., C–O–C stretch in benzodioxole at ~1250 cm) .
- NMR: Assign aromatic protons (e.g., dihydroisoquinoline protons as doublets in δ 7.0–8.0 ppm) and coupling constants to confirm regioisomerism .
Advanced Research Questions
Q. Q4. How can structure-activity relationships (SAR) be explored for bioactivity optimization?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified benzodioxole (e.g., methyl, nitro groups) or ethoxyphenyl moieties.
- Biological Assays: Test inhibition of target enzymes (e.g., FLAP or 5-lipoxygenase) using human whole blood assays. Measure IC values; oxadiazole derivatives often show IC < 100 nM when electron-deficient groups enhance binding .
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to hydrophobic pockets .
Q. Q5. How should crystallographic data be interpreted to resolve ambiguities in molecular conformation?
Methodological Answer:
- Refinement Parameters: Use SHELXL to refine anisotropic displacement parameters and validate via R (<5%) and wR (<10%) values. Check for disorder in flexible groups (e.g., ethoxyphenyl) .
- Hydrogen Bonding: Analyze intermolecular interactions (e.g., C–H···O bonds between oxadiazole and benzodioxole groups) to explain packing stability .
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Q. Q6. How can contradictory data in solubility and reactivity studies be resolved?
Methodological Answer:
- Solubility Discrepancies: Use standardized solvents (e.g., DMSO, ethanol) and measure via UV-Vis spectroscopy at λ. Compare with Hansen solubility parameters .
- Reactivity Conflicts: Replicate reactions under inert atmospheres (argon/glovebox) to exclude moisture/oxygen interference. For example, oxadiazole ring-opening may occur in acidic conditions, altering observed reactivity .
- Statistical Analysis: Apply Grubbs’ test to identify outliers in replicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
